Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes various functional groups such as ester, carbamate, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Esterification: The formation of the ester group involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Carbamate Formation: The carbamate group is introduced through the reaction of an amine with an isocyanate.
Imidazolidinone Formation: The imidazolidinone ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiophene Derivatives: These compounds are also important in medicinal chemistry and material science.
The uniqueness of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5S/c1-4-14-26-20(15-21(28)25-17-8-12-19(31-3)13-9-17)22(29)27(24(26)33)18-10-6-16(7-11-18)23(30)32-5-2/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,25,28) |
InChI Key |
XQVRCRYOVZTNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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